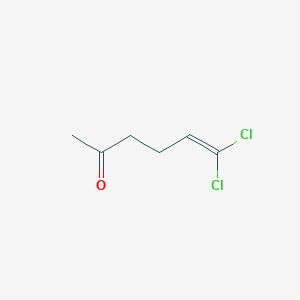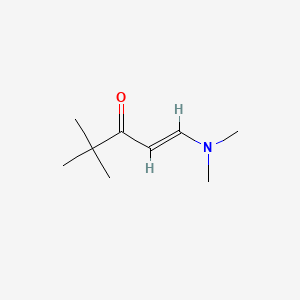
1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one
Descripción general
Descripción
1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one (DMDD) is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. DMDD has gained significant attention in scientific research due to its diverse biological activities and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one is not fully understood. However, it is believed to exert its biological activities through multiple pathways such as modulation of cell signaling pathways, inhibition of enzymatic activity, and alteration of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspases and downregulating anti-apoptotic proteins. It also inhibits the expression of matrix metalloproteinases (MMPs) which are involved in cancer cell invasion and metastasis. This compound has been reported to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one has several advantages as a research tool. It is a stable and easily synthesized compound that can be used in a variety of biological assays. However, its low solubility in water and high toxicity at high concentrations limit its use in some experiments.
Direcciones Futuras
1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one has shown great potential as a therapeutic agent for cancer and inflammation. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Future research should focus on developing this compound derivatives with improved solubility and reduced toxicity. This compound could also be explored as a potential antimicrobial agent against drug-resistant bacteria.
Aplicaciones Científicas De Investigación
1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one has been extensively studied for its biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and liver cancer. This compound also exhibits potent anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Propiedades
IUPAC Name |
(E)-1-(dimethylamino)-4,4-dimethylpent-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)8(11)6-7-10(4)5/h6-7H,1-5H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJPVISQKIUQMZ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57031-57-9 | |
| Record name | (1E)-1-(dimethylamino)-4,4-dimethylpent-1-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




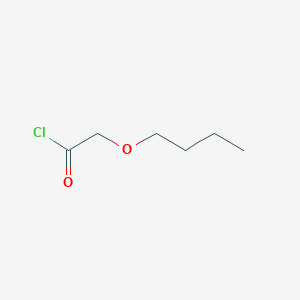



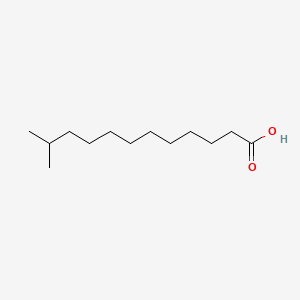

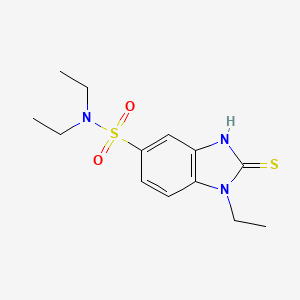
![2-Chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-YL}acetamide](/img/structure/B3427152.png)
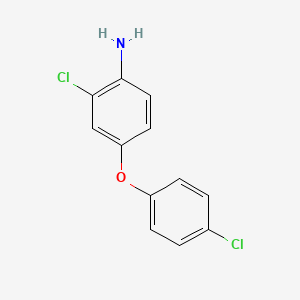

![4-Chloro-6-methylfuro[3,2-c]pyridine](/img/structure/B3427182.png)
